molecular formula C24H23N3OS B7834547 N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE

N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE

Cat. No.: B7834547
M. Wt: 401.5 g/mol
InChI Key: IQKGZJDZAFTEMD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-5-9-19(10-6-17)16-29-24-26-22(20-11-7-18(2)8-12-20)14-23(27-24)25-15-21-4-3-13-28-21/h3-14H,15-16H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKGZJDZAFTEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=N2)NCC3=CC=CO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the furylmethyl, methylbenzylthio, and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl and methylbenzylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms from the oxidized forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE analogs: Compounds with similar structures but different substituents.

    Pyrimidine derivatives: Other compounds with a pyrimidine core and various functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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